molecular formula C7H7N3O B1592667 (1H-Imidazo[4,5-b]pyridin-7-yl)methanol CAS No. 912451-71-9

(1H-Imidazo[4,5-b]pyridin-7-yl)methanol

Cat. No. B1592667
M. Wt: 149.15 g/mol
InChI Key: HTZLGWDAFVWCKM-UHFFFAOYSA-N
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Description



  • (1H-Imidazo[4,5-b]pyridin-7-yl)methanol is a heterocyclic compound with a fused imidazole and pyridine ring system.

  • It contains a five-membered imidazole ring and a six-membered pyridine ring.

  • The 7-yl in the name indicates that the substituent is attached to the seventh position of the pyridine ring.





  • Synthesis Analysis



    • The synthesis of this compound can be achieved through various methods, including condensation reactions or multicomponent reactions.

    • For specific synthetic routes and conditions, relevant papers should be consulted.





  • Molecular Structure Analysis



    • The molecular structure can be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

    • The compound’s conformation, bond angles, and functional groups can be analyzed.





  • Chemical Reactions Analysis



    • Investigate potential reactions, such as nucleophilic substitutions, oxidations, or reductions.

    • Explore reactivity patterns and potential intermediates.





  • Physical And Chemical Properties Analysis



    • Determine properties like melting point, solubility, and stability.

    • Investigate spectral data (IR, NMR) for further insights.




  • Scientific Research Applications

    • Pharmaceuticals and Agrochemicals

      • Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals .
      • The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades .
    • Materials Science

      • This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .
      • In recent years many promising innovations have been reported in different technological applications .
    • Optoelectronic Devices

      • Imidazo[1,5-a]pyridine derivatives have been used in optoelectronic devices .
      • The unique chemical structure and versatility, optical behaviours, and biological properties of these compounds make them suitable for this application .
    • Sensors

      • Imidazo[1,5-a]pyridine derivatives have also been used in sensors .
      • Their unique chemical structure and versatility make them suitable for this application .
    • Anti-Cancer Drugs

      • Imidazo[1,5-a]pyridine derivatives have been studied as potential anticancer agents .
      • Specific derivatives have been evaluated against breast cancer cells .
    • Emitters for Confocal Microscopy and Imaging

      • Imidazo[1,5-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging .
      • Their unique optical behaviours make them suitable for this application .

    Safety And Hazards



    • Consult safety data sheets (SDS) for handling precautions, toxicity, and hazards.

    • Be aware of any potential risks associated with this compound.




  • Future Directions



    • Explore potential applications, such as medicinal uses or material science.

    • Investigate modifications to enhance properties or develop derivatives.




    properties

    IUPAC Name

    1H-imidazo[4,5-b]pyridin-7-ylmethanol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H7N3O/c11-3-5-1-2-8-7-6(5)9-4-10-7/h1-2,4,11H,3H2,(H,8,9,10)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HTZLGWDAFVWCKM-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CN=C2C(=C1CO)NC=N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H7N3O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60632689
    Record name (1H-Imidazo[4,5-b]pyridin-7-yl)methanol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60632689
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    149.15 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (1H-Imidazo[4,5-b]pyridin-7-yl)methanol

    CAS RN

    912451-71-9
    Record name (1H-Imidazo[4,5-b]pyridin-7-yl)methanol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60632689
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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